ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate
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Overview
Description
Scientific Research Applications
Optical and Nonlinear Optical Properties
- Synthesis and Optical Properties : A study focused on the synthesis and characterization of two Schiff base compounds derived from ethyl-4-amino benzoate, including ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB). These compounds demonstrated significant optical limiting properties and nonlinear refractive indexes, suggesting their potential application in optical limiters and other photonic devices due to their impressive nonlinear optical (NLO) properties (Abdullmajed et al., 2021).
Hydrogen Bonding and Supramolecular Structures
- Hydrogen-Bonded Supramolecular Structures : Research on related compounds has highlighted the role of hydrogen bonding in forming supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and similar compounds have been studied for their hydrogen bonding capabilities, which play a crucial role in their supramolecular assembly, potentially influencing the material properties of these compounds in various applications (Portilla et al., 2007).
Material Science and Polymer Research
- Polymer and Material Applications : A notable study involved the synthesis and analysis of azo polymers incorporating nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM). The findings revealed that these polymers exhibit photoinduced birefringence, suggesting their use in reversible optical storage and photonic applications. The study introduces the concept of cooperative motion in amorphous polymers, which could lead to advancements in the design of photoresponsive materials (Meng et al., 1996).
Chemical Synthesis and Reactivity
- Synthetic Pathways and Reactivity : Research into the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions involving ethylene and biomass-derived furans has been conducted. These studies are relevant for the production of biobased terephthalic acid precursors, indicating the potential of such compounds in sustainable chemical synthesis processes (Pacheco et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-12,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFPYIVBSRDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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